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Quantitative Data on Dermal Concentrations

The table below summarizes data from an in vivo pig model study after 7 days of topical application.

Concentrations are geometric means. dISFtot and dISFu are average concentrations from 0-8 hours on

day 7, while biopsy data is from a single time point (8 hours) [1].

Get Quote

Dru Fraction Upper Lower
g . diSFtot (nM) dISFu (nM) Unbound Dermis Dermis
(Formulation) . .
(Fu) Biopsy (uM) Biopsy (MM)
Brepocitinib 10 6.9 0.68 [1] 12.8 1.3
(3% cream)
Brepocitinib Information Information Information Information Information
(0.3% cream) not available not available not available not available not available
in search in search in search in search in search
results results results results results
Tofacitinib (2% 4.3 3.3 0.75[1] 2.9 0.2
ointment)
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Drug
. diSFtot (nM)
(Formulation)

Ruxolitinib 10
(1.5% cream)

Crisaborole 99
(2% ointment)

Diclofenac (2% 301
gel)

Fraction Upper Lower
diSFu (nM) Unbound Dermis Dermis

(Fu) Biopsy (uM)  Biopsy (UM)
1.7 0.16 [1] n.a. n.a.
4.2 0.04 [1] 29.2 2.5
3.0 0.01[1] 74.8 2.5

Key Insight: The data shows that dOFM effectively distinguishes dermal exposure between different

drugs, dose frequencies (BID vs QD), and dose strengths (3% vs 0.3% brepocitinib), with good

reproducibility between studies [1] [2]. Biopsy measurements showed much higher and more variable

concentrations, likely due to contributions from drug bound to tissue or associated with skin appendages,

making them a less reliable measure of the pharmacologically active, unbound drug concentration [1].

Detailed Experimental Protocol: dOFM in a Pig Model

This protocol is adapted from the comparative pharmacokinetic study [1] [2].

e Animal Model: Young domestic male castrated Landrace pigs (n=6 per study). Pig skin is considered
highly similar to human skin in anatomy and permeability [1] [2].

¢ Formulations & Dosing: Topical formulations were applied to demarcated areas on the pig's back
twice daily (BID) for 7 days. Brepocitinib was also applied once daily (QD) in one study to compare
frequency. Formulations included creams, ointments, gels, and solutions [1].

e Sample Collection (Day 7): On the final day, PK was investigated over 8 hours in anesthetized pigs

[1] [2].

o dOFM Sampling: dOFM probes were inserted into the dermis to perfuse the tissue and collect
dermal interstitial fluid (dISF) continuously. This method directly provides the total drug
concentration in dISF (dISFtot) [1].

o Unbound Fraction: The fraction of unbound drug (Fu) was determined from the dOFM

samples using rapid equilibrium dialysis (RED). The unbound concentration (dISFu) is
calculated as dISFtot x Fu [1].
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o Biopsy Sampling: For comparison, punch biopsies were taken at the end of the sampling
period. The dermis was separated via heat separation, and total drug concentrations in the
upper and lower dermis were measured [1].

Experimental Workflow: dOFM vs. Biopsy

The diagram below visualizes the side-by-side comparison of the two sampling methods as conducted in the

pig model study.
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Dermal Pharmacokinetic Sampling Methods
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(Rapid Equilibrium) in tissue homogenate
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dISFu = dISFtot x Fu

Click to download full resolution via product page

This workflow highlights the key methodological difference: dOFM directly measures the unbound,
pharmacologically active drug concentration in interstitial fluid, while biopsy measures total drug in a

tissue homogenate [1].
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Key Scientific Rationale

The drive to measure unbound drug concentrations in interstitial fluid is grounded in the free drug
hypothesis, which states that only the unbound drug is available to engage with its pharmacological target
[1]. For topical drugs targeting skin diseases, the interstitial fluid of the dermis is often the relevant bio-
compartment. Therefore, dISFu is considered a more reliable predictor of clinical efficacy than total tissue

concentrations from biopsies [1].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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